6-methyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-methyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-2-3-11(6-15)14(17-10)19-7-12(8-19)18-5-4-16-13(20)9-18/h2-3,12H,4-5,7-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSOYQMGPDMAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CC(C2)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile (CAS Number: 2640885-40-9) is a heterocyclic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 257.29 g/mol. The structure includes a pyridine ring, an azetidine moiety, and a piperazine derivative, contributing to its diverse biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds containing similar structural motifs have shown significant antibacterial and antifungal activities. The introduction of functional groups such as triazoles has been linked to enhanced antimicrobial efficacy:
| Compound | Activity Type | Inhibition Rate |
|---|---|---|
| 5b | Antibacterial | High |
| 5c | Antifungal | Moderate |
| 7b | Antifungal | Excellent |
These findings suggest that modifications in the structure can lead to varying degrees of biological activity, indicating the potential for further development in antimicrobial therapies .
The proposed mechanism for the antibacterial activity involves interference with bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies have indicated that these compounds can bind effectively to bacterial targets, enhancing their therapeutic potential .
Case Studies
- Antibacterial Evaluation : A study synthesized a series of derivatives based on the pyridine scaffold and evaluated their activity against Gram-positive bacteria. The results indicated that certain derivatives exhibited potent bacteriostatic effects comparable to established antibiotics like linezolid .
- Antifungal Properties : Another investigation into the antifungal activity demonstrated that compounds derived from similar structures inhibited fungal growth significantly, suggesting a broad-spectrum potential against various pathogens .
Toxicological Studies
In addition to efficacy, understanding the safety profile of these compounds is crucial. Preliminary toxicological assessments have indicated that while some derivatives exhibit promising biological activity, they also require thorough evaluation for cytotoxicity and overall safety before clinical application .
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 6-methyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile exhibit significant pharmacological activities, including:
- Antidepressant Effects : Compounds with piperazine structures are often investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
- Antitumor Activity : The piperazine and pyridine rings are prevalent in many antitumor agents, suggesting that this compound may also possess anticancer properties.
Synthetic Chemistry
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The methodologies often include:
- Multi-step Synthesis : Utilizing various reagents to construct the azetidine and piperazine moieties.
- Reactions with Carbonitriles : The carbonitrile group can be modified to enhance biological activity or selectivity.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of piperazine derivatives. The findings suggested that modifications on the piperazine ring could lead to enhanced serotonin receptor affinity, indicating potential for compounds like this compound in treating depression .
Case Study 2: Anticancer Research
In a research article focusing on novel anticancer agents, derivatives of pyridine and piperazine were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain structural modifications led to increased potency against breast cancer cells, highlighting the therapeutic potential of compounds with similar frameworks .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the distinct features of 6-methyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile , we compare it with structurally related pyridine-3-carbonitrile derivatives reported in the literature. Key differences in substituents, synthetic routes, and physicochemical implications are highlighted below.
Structural and Functional Group Comparisons
Physicochemical and Interaction Profiles
- Hydrogen Bonding: The 3-oxopiperazine group in the target compound enhances hydrogen-bonding capacity compared to non-oxidized piperazine derivatives (e.g., 4-methylpiperazine in ). This could improve solubility or target binding in biological systems .
- Electronic Effects : The nitrile at C3 withdraws electron density, stabilizing the pyridine ring. Substituents like thiophene (in ) or phenyl enhance π-π stacking, whereas the target compound’s 6-methyl group may prioritize hydrophobic interactions.
Preparation Methods
Piperazine-3-one Synthesis
Piperazine-3-one is synthesized via cyclization of 1,2-diamine derivatives with ketones or via oxidation of piperazine precursors :
Route A :
-
Condensation of ethylenediamine with ethyl glyoxylate to form a diketopiperazine intermediate, followed by oxidation with Jones reagent.
Route B :
Azetidine Functionalization
The azetidine ring is constructed via cyclization of 1,3-diaminopropane derivatives or ring-closing metathesis :
Step 1 : Reaction of 1,3-dibromopropane with benzylamine to form 1-benzylazetidine.
Conditions :
Step 2 : Deprotection of the benzyl group via hydrogenolysis (H₂/Pd-C) to yield azetidine.
Step 3 : Coupling piperazine-3-one to azetidine using Mitsunobu conditions (DIAD, PPh₃):
Coupling of Azetidine-Piperazine to Pyridine Core
The final coupling employs Buchwald-Hartwig amination to link the azetidine-piperazine intermediate to 2-chloro-6-methylpyridine-3-carbonitrile:
Conditions :
-
Catalyst: Pd₂(dba)₃
-
Ligand: Xantphos
-
Base: Cs₂CO₃
-
Solvent: Toluene or dioxane
Optimization Notes :
Purification and Characterization
Purification :
-
Column chromatography on silica gel (eluent: 10–30% EtOAc/heptane).
-
Recrystallization from ethanol/water mixtures.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H), 7.45 (d, 1H, pyridine-H), 4.20–4.05 (m, 4H, azetidine-H), 3.70–3.50 (m, 4H, piperazine-H), 2.55 (s, 3H, CH₃), 2.40–2.20 (m, 4H, piperazine-H).
-
HRMS : [M+H]⁺ calcd. for C₁₇H₂₀N₆O: 332.1702; found: 332.1705.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Buchwald-Hartwig | 65–75 | ≥98 | High regioselectivity | Requires palladium catalyst |
| Nucleophilic Substitution | 40–50 | 90–95 | Low cost | Low yield due to steric hindrance |
| Mitsunobu Coupling | 50–60 | 95–97 | Mild conditions | Expensive reagents |
Q & A
Basic Question: What are the most efficient synthetic routes for 6-methyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile?
Answer:
The synthesis of pyridine-3-carbonitrile derivatives typically involves multi-step processes. A common approach includes:
- Step 1: Preparation of the pyridine core via cyclization reactions using substituted malononitriles or ylidenemalononitriles under basic conditions (e.g., sodium methoxide in methanol) .
- Step 2: Functionalization of the azetidine-piperazine moiety. For example, coupling 3-oxopiperazine with azetidine derivatives via nucleophilic substitution or Buchwald–Hartwig amination .
- Step 3: Cyanidation at the 3-position using trimethylsilyl cyanide (TMSCN) or copper(I) cyanide under catalytic conditions .
Key Considerations:
- Optimize reaction conditions (temperature, solvent, catalyst) to improve yields. For instance, using DMF as a solvent enhances nucleophilic substitution efficiency .
- Purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures high purity .
Basic Question: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Answer:
X-ray crystallography is the gold standard for structural elucidation:
- Data Collection: Use synchrotron radiation or high-resolution diffractometers (e.g., Bruker D8 Venture) to collect intensity data .
- Refinement: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:
Example:
A related pyridine-3-carbonitrile derivative (5-acetyl-4-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile) was refined using SHELXL-2018/3, achieving a final R1 = 0.0393 .
Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound for TLR7-9 antagonism?
Answer:
SAR insights from similar azetidine-pyridine-carbonitrile derivatives suggest:
- Azetidine-Piperazine Linkage: The 3-oxopiperazin-1-yl group enhances binding to TLR7-9 by forming hydrogen bonds with His458 and Glu532 in the TLR7 binding pocket .
- Cyanide Substitution: The 3-carbonitrile group improves metabolic stability compared to carboxylate analogs .
- Methyl Substitution: The 6-methyl group on pyridine reduces off-target kinase activity .
Methodology:
- In Silico Docking: Use AutoDock Vina to model interactions with TLR7 (PDB: 5GMH).
- Biological Assays: Measure IC50 values in HEK-Blue hTLR7/8/9 reporter cells .
Advanced Question: How should researchers address contradictions in pharmacological data between in vitro and in vivo models?
Answer:
Discrepancies often arise due to metabolic differences or off-target effects. Mitigation strategies include:
- Metabolic Profiling: Use liver microsomes (human/rodent) to identify unstable metabolites. For example, cytochrome P450-mediated oxidation of the azetidine ring may reduce in vivo efficacy .
- Pharmacokinetic Studies: Measure plasma half-life and bioavailability. A related carbonitrile derivative showed a 2.1-hour half-life in mice, necessitating prodrug strategies .
- Target Engagement Assays: Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .
Advanced Question: What computational methods are recommended for predicting the tautomeric stability of the 3-oxopiperazin-1-yl moiety?
Answer:
- DFT Calculations: Use Gaussian 16 at the B3LYP/6-311+G(d,p) level to evaluate tautomeric energy differences. The keto-enol equilibrium of 3-oxopiperazine favors the keto form by ΔG = -3.2 kcal/mol .
- Molecular Dynamics (MD): Simulate solvation effects (explicit water models) to assess tautomer prevalence under physiological conditions .
Basic Question: How is the purity of this compound validated, and what analytical techniques are critical?
Answer:
- HPLC: Use a C18 column (Agilent ZORBAX Eclipse Plus) with a water/acetonitrile gradient (95:5 to 5:95 over 20 min) and UV detection at 254 nm .
- NMR: Confirm structural integrity via ¹H/¹³C NMR. For example, the azetidine protons resonate at δ 3.8–4.2 ppm in CDCl3 .
- Mass Spectrometry: High-resolution ESI-MS ensures molecular weight accuracy (e.g., m/z 356.1752 for [M+H]⁺) .
Advanced Question: What strategies can resolve low yields in the final cyanidation step?
Answer:
Low yields (<30%) in cyanidation may result from:
- Side Reactions: Competing hydrolysis of the nitrile group. Use anhydrous conditions and molecular sieves to scavenge water .
- Catalyst Optimization: Replace CuCN with Pd(OAc)₂/Xantphos for Buchwald–Hartwig cyanation (yield improvement to 65%) .
- Microwave Synthesis: Reduce reaction time from 24 hours to 30 minutes at 120°C, minimizing decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
